methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride
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Overview
Description
Methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a benzazepine core, a methylamino group, and a carbamate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzazepine ring.
Introduction of the Methylamino Group: This is achieved through nucleophilic substitution reactions, where a suitable methylamino precursor reacts with the benzazepine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[11-[2-(ethylamino)acetyl]-5,6-dihydrobenzo bbenzazepin-2-yl]carbamate;hydrochloride : This compound has a similar structure but with an ethylamino group instead of a methylamino group .
- Methyl N-[11-[2-(propylamino)acetyl]-5,6-dihydrobenzo bbenzazepin-2-yl]carbamate;hydrochloride : This variant contains a propylamino group .
Uniqueness
The uniqueness of methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate lies in its specific molecular configuration, which imparts distinct chemical and biological properties. Its methylamino group, in particular, influences its reactivity and interaction with biological targets, differentiating it from similar compounds .
Properties
IUPAC Name |
methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3.ClH/c1-20-12-18(23)22-16-6-4-3-5-13(16)7-8-14-9-10-15(11-17(14)22)21-19(24)25-2;/h3-6,9-11,20H,7-8,12H2,1-2H3,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAMCEQDPPTBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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